2H-Thiazolo[5,4-C]carbazole
Description
Properties
CAS No. |
168811-39-0 |
|---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.281 |
IUPAC Name |
2H-[1,3]thiazolo[5,4-c]carbazole |
InChI |
InChI=1S/C13H8N2S/c1-2-4-9-8(3-1)12-10(15-9)5-6-11-13(12)14-7-16-11/h1-6H,7H2 |
InChI Key |
ZGUPQZVBWVUDJQ-UHFFFAOYSA-N |
SMILES |
C1N=C2C(=CC=C3C2=C4C=CC=CC4=N3)S1 |
Synonyms |
2H-Thiazolo[5,4-c]carbazole(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Carbazole Isomers
The thiazolo-carbazole family includes isomers differentiated by the position of the thiazole ring fusion. For example:
- 5H-Thiazolo[5,4-b]carbazole (CAS: 242-93-3): Molecular formula: C₁₃H₈N₂S Exact molecular weight: 224.04094 g/mol Hydrogen bond donors/acceptors: 1/2 Topological polar surface area (TPSA): 56.9 Ų Key difference: The thiazole ring is fused at the [5,4-b] position, altering electronic properties and steric interactions compared to the [5,4-C] isomer.
Indolocarbazole Derivatives
Indolocarbazoles share a carbazole core but replace the thiazole with indole or pyrrole rings. Notable examples:
- NB-506 (Indolo[2,3-a]pyrrolo[3,4-c]carbazole derivative):
- Staurosporine analogs (Indolo[2,3-a]carbazole subclass):
Pyrimido-Carbazoles
- Pyrimido[5,4-c]carbazole (from Pierce et al., 2011):
Key Research Findings
Structural Determinants of Activity: Thiazolo-carbazoles’ bioactivity is influenced by sulfur’s electronegativity and the fused ring’s planarity, which affects DNA intercalation or kinase binding . Indolocarbazoles (e.g., NB-506) derive potency from glycosylation (e.g., beta-D-glucopyranosyl) enhancing solubility and tumor targeting .
Antitumor Efficacy :
- NB-506 outperformed 2H-Thiazolo[5,4-C]carbazole analogs in preclinical models, with 96% inhibition of Ehrlich tumors .
- Pyrimido-carbazoles showed broader cytotoxicity than thiazolo derivatives, likely due to enhanced topo II interactions .
Toxicity Profile :
- Thiazolo-carbazoles’ toxicity remains understudied, while indolocarbazoles like NB-506 exhibit low cumulative lethality in mice .
Preparation Methods
Sunlight-Driven Cyclization
A groundbreaking method for synthesizing thiazolo[5,4-c]carbazole derivatives involves the sunlight-induced photocyclization of indole-linked trisubstituted thiazoles. As reported by, indolylthiazoles dissolved in a 3:1 mixture of acetonitrile (CH₃CN) and dimethyl sulfoxide (DMSO) undergo irreversible cyclization upon exposure to natural sunlight. This reaction proceeds without catalysts, leveraging the inherent photoresponsivity of the indole-thiazole system. The process typically achieves completion within 24–48 hours, producing benzo[a]thiazolo[4,5-c]carbazoles with fluorescence quantum yields up to 0.78.
Mechanistic Insights :
The reaction initiates with photoexcitation of the indole moiety, inducing a-hydride shift that facilitates intramolecular cyclization. Density functional theory (DFT) calculations suggest that the planar transition state minimizes steric hindrance between the thiazole sulfur and indole nitrogen atoms. Notably, substrates bearing 2-methyl indole substituents exhibit divergent behavior, undergoing ring-opening to form linear byproducts rather than cyclized products.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent Ratio (CH₃CN:DMSO) | 3:1 | 72–85 |
| Light Source | Sunlight | - |
| Reaction Time | 24–48 hours | - |
Ketcham Condensation with Dithiooxamide
Reaction Design and Scope
The Ketcham reaction, traditionally used for thiazolo[5,4-d]thiazoles, has been adapted for 2H-thiazolo[5,4-c]carbazole synthesis. This two-step protocol involves:
-
Condensation : Heating indole-3-carbaldehyde with dithiooxamide in dimethylformamide (DMF) at 150–155°C for 1–12 hours.
-
Bromination : Treating intermediates with N-bromosuccinimide (NBS) in DMF at 80°C to install reactive bromine atoms for subsequent functionalization.
Case Study :
Using 5-bromoindole-3-carbaldehyde, the reaction achieves a 35% yield after sublimation purification. Nuclear magnetic resonance (NMR) analysis confirms regioselective formation, with characteristic singlets at δ 7.40 ppm for carbazole protons.
Limitations :
-
Prolonged heating (>12 hours) promotes decomposition.
-
Electron-deficient aldehydes require higher temperatures (160°C), reducing yields to 25–30%.
Suzuki Cross-Coupling Strategies
Modular Assembly of Thiazole-Carbazole Frameworks
Palladium-catalyzed Suzuki coupling enables the convergent synthesis of 2H-thiazolo[5,4-c]carbazoles. As demonstrated in, this method couples brominated thiazole intermediates with carbazole boronic esters under inert conditions.
Standard Protocol :
-
Combine 2,5-dibromothiazolo[5,4-c]carbazole (1.0 equiv) with 9-heptadecanylcarbazole-2,7-bis(boronic ester) (1.05 equiv).
-
Catalyze with Pd(PPh₃)₄ (0.06 equiv) in toluene/THF (3:1).
-
Add tetraethylammonium hydroxide (1.3 equiv) and stir at 66°C for 36 hours.
Performance Metrics :
-
Yield: 72% after Soxhlet extraction with acetone.
-
Purity: >98% by HPLC (C18 column, acetonitrile/water gradient).
Substituent Effects :
Alkyl chains (e.g., hexyl, butyl) enhance solubility but reduce crystallinity. A Van Krevelen solubility parameter of 20.84 (J/cm³)¹/² ensures processability in organic solvents like chloroform.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Method | Yield Range (%) | Reaction Time | Scalability |
|---|---|---|---|
| Photocyclization | 72–85 | 24–48 h | Moderate |
| Ketcham Condensation | 25–35 | 1–12 h | Low |
| Suzuki Coupling | 65–72 | 36 h | High |
Key Observations :
-
Photocyclization excels in atom economy but requires precise sunlight exposure.
-
Suzuki coupling offers superior modularity for introducing diverse substituents but demands expensive palladium catalysts.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
